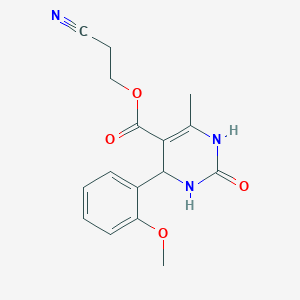![molecular formula C23H23NO2 B5129551 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the carbazole family. It is a potential candidate for the development of new drugs for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act through multiple pathways. 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to modulate the expression of various genes and proteins involved in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to have several biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells, induce cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels). 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole also has antioxidant properties and can protect cells from oxidative stress. In neurodegenerative diseases, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been found to protect neurons from apoptosis, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole. One potential area of research is the development of new formulations of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole that can improve its solubility and bioavailability. Another area of research is the identification of new targets for 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole in cancer and neurodegenerative diseases. Additionally, the combination of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole with other drugs or therapies may improve its effectiveness in vivo. Finally, further studies are needed to evaluate the safety and toxicity of 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole in vivo.
Méthodes De Synthèse
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole can be synthesized through a multistep process that involves the coupling of 3-methoxyphenol with 4-bromobutylamine, followed by cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as an anticancer agent, especially against breast, lung, and prostate cancer cells. 9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
9-[4-(3-methoxyphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-18-9-8-10-19(17-18)26-16-7-6-15-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-5,8-14,17H,6-7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFZSUZMPONGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(3-Methoxyphenoxy)butyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)

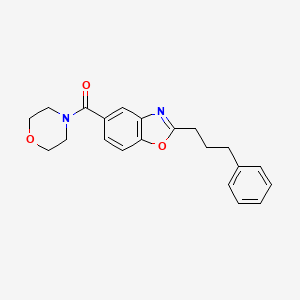
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)
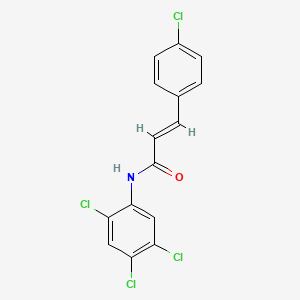
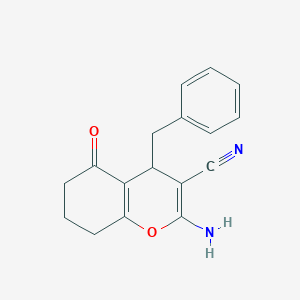



![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)
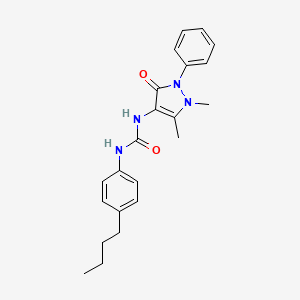
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-methylbenzamide](/img/structure/B5129539.png)
